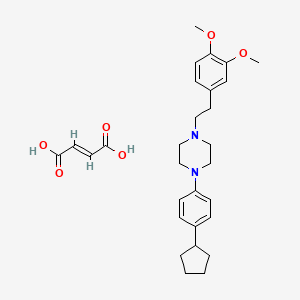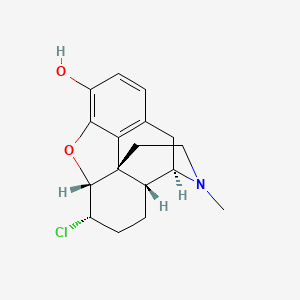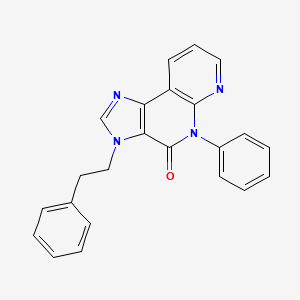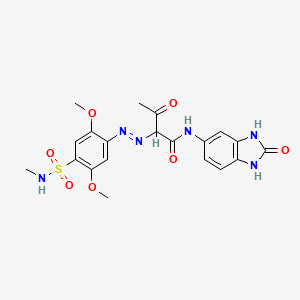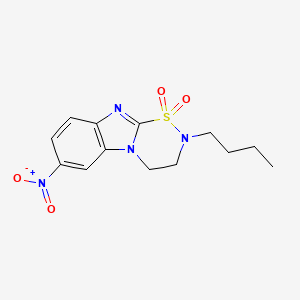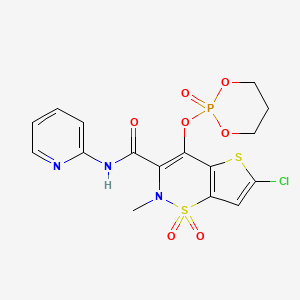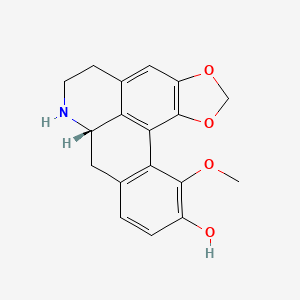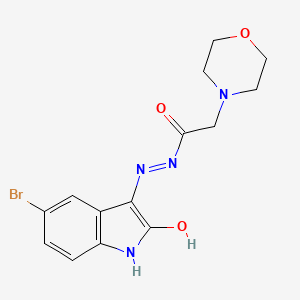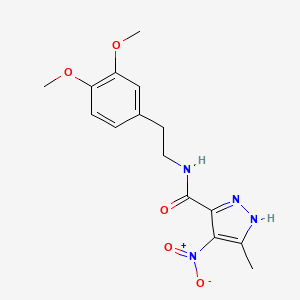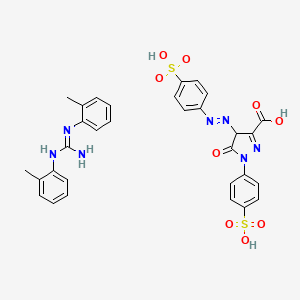
Einecs 300-120-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of ProClin 300 involves the synthesis of its active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are typically synthesized through a series of chemical reactions involving the chlorination and methylation of isothiazolinone derivatives. Industrial production methods often involve large-scale chemical reactors where these reactions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
ProClin 300 undergoes several types of chemical reactions, including:
Oxidation: The active ingredients can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: The chlorine atom in 5-chloro-2-methyl-4-isothiazolin-3-one can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ProClin 300 has a wide range of scientific research applications, including:
Chemistry: Used as a preservative in various chemical reagents and solutions to prevent microbial contamination.
Biology: Employed in biological assays and experiments to maintain the integrity of biological samples by preventing microbial growth.
Medicine: Utilized in diagnostic reagents and kits to ensure the stability and longevity of the products.
Industry: Applied in various industrial processes where microbial contamination needs to be controlled, such as in the production of paints, adhesives, and coatings
Mechanism of Action
The mechanism of action of ProClin 300 involves the inhibition of key enzymes in the microbial cell’s central metabolic cycle, specifically the Krebs cycle. The active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate the cell membrane and inhibit enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, succinate dehydrogenase, and NADH dehydrogenase. This disruption of the Krebs cycle leads to a rapid decline in intracellular energy levels, ultimately causing cell death .
Comparison with Similar Compounds
ProClin 300 is unique in its broad-spectrum antimicrobial activity and low toxicity compared to other preservatives. Similar compounds include:
Thimerosal: A mercury-based preservative with higher toxicity.
Sodium Azide: A preservative with higher toxicity and potential for explosive reactions.
Gentamicin: An antibiotic with a narrower spectrum of activity and higher potential for resistance development.
ProClin 300’s unique combination of broad-spectrum activity, low toxicity, and compatibility with various reagents and enzymes makes it a preferred choice in many applications .
Properties
CAS No. |
93920-34-4 |
|---|---|
Molecular Formula |
C31H29N7O9S2 |
Molecular Weight |
707.7 g/mol |
IUPAC Name |
1,2-bis(2-methylphenyl)guanidine;5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H12N4O9S2.C15H17N3/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);3-10H,1-2H3,(H3,16,17,18) |
InChI Key |
AZYGVCHEJDPFSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N.C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


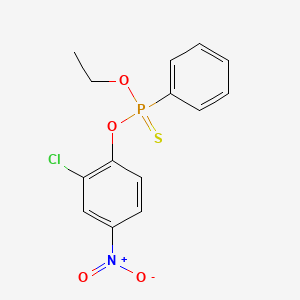
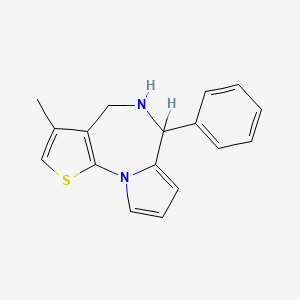
![ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12726858.png)
